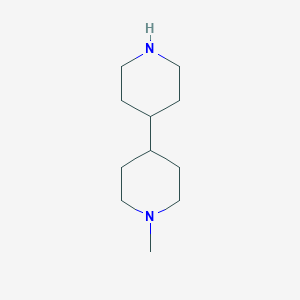

1-Methyl-4,4'-bipiperidine

Descripción general

Descripción

“1-Methyl-4,4’-bipiperidine” is a chemical compound that belongs to the class of piperidines . It is a derivative of 4,4’-bipyridine . The compound has been mentioned in various scientific literature, including peer-reviewed papers and technical documents .

Synthesis Analysis

Piperidines, including “1-Methyl-4,4’-bipiperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are several synthetic routes for piperidine derivatives .

Molecular Structure Analysis

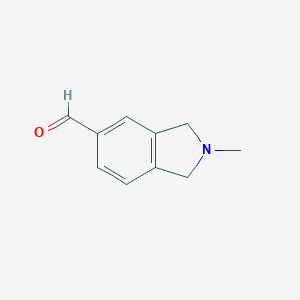

The molecular formula of “1-Methyl-4,4’-bipiperidine” is C11H22N2 . The InChI code is InChI=1S/C11H22N2/c1-10-4-8-13 (9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 . The Canonical SMILES is CC1CCN (CC1)C2CCNCC2 .

Physical And Chemical Properties Analysis

The molecular weight of “1-Methyl-4,4’-bipiperidine” is 182.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 182.178298710 g/mol . The topological polar surface area is 15.3 Ų .

Aplicaciones Científicas De Investigación

CCR3 Antagonism

- The compound has been identified as a potent CC chemokine receptor 3 (CCR3) antagonist, useful in inhibiting calcium flux and eosinophil chemotaxis (Ting et al., 2005).

Analytical Chemistry

- In analytical chemistry, it has been used in the development of a sensitive and reproducible method for the determination of SCH 211803 in plasma (Yang et al., 2004).

Tyrosinase Inhibition

- Variably N-substituted biperidines, synthesized using 1,4-bipiperidine, have shown potent tyrosinase inhibition, which is significant for future drug design (Khan et al., 2005).

Material Science

- In material science, 4,4′-Bipiperidine derivatives have been used to develop nematic polyurethanes with specific physical properties like thermostability and crystallinity (Kricheldorf & Awe, 1989).

Antimicrobial Agents

- Its derivatives have been explored for antibacterial properties, showing valuable biological activities (Aziz‐ur‐Rehman et al., 2017).

DNA Interaction Studies

- 1-Methyl-4,4'-bipiperidine derivatives have been used in studying DNA interactions, particularly in understanding the structure-activity relationships of DNA intercalators (Delepierre et al., 1989).

Thermochemistry Research

- The compound has been a subject in thermochemistry research, particularly in understanding the influence of the methyl group on the stability and conformation of the piperidine ring (Ribeiro da Silva et al., 2006).

HIV-1 Treatment

- It has been used in synthesizing compounds for potential treatment of HIV-1 infection, showcasing its role in medicinal chemistry (Palani et al., 2002).

Conformational Studies

- The compound has been involved in conformational studies of substituted bipiperidines, contributing to organic chemistry research (Jaime & Ōsawa, 1984).

Ring Inversion Studies

- Ring inversion studies in derivatives of 1-Methyl-4,4'-bipiperidine have been conducted to understand molecular structures and conformations (Dega-Szafran et al., 2009).

Synthetic Chemistry

- It has been used in the synthesis of novel compounds through pseudo four-component reactions (Mojtahedi et al., 2016).

Catalysis Research

- The compound has been instrumental in developing new catalysts for olefin epoxidation (Mikhalyova et al., 2012).

Medicinal Chemistry

- Its derivatives have been studied for their neurotropic properties (Kurbat et al., 1992).

Propiedades

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWJATKQEKITFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428369 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,4'-bipiperidine | |

CAS RN |

122373-80-2 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)